Dehydro Felodipine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

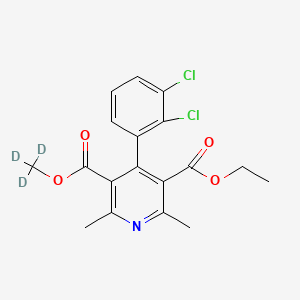

Dehydro Felodipine-d3 is a deuterium-labeled derivative of Dehydro Felodipine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of Dehydro Felodipine enhances its stability and allows for precise quantitation during drug development processes .

Mechanism of Action

Target of Action

Dehydro Felodipine-d3, a deuterium labeled variant of Felodipine , primarily targets vascular smooth muscle cells . The main role of these cells is to control the contraction and relaxation of blood vessels. Felodipine, and by extension this compound, acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Mode of Action

This compound interacts with its targets by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to the relaxation of the blood vessels, reducing blood pressure and improving blood flow.

Pharmacokinetics

Felodipine, the parent compound of this compound, is known to have low oral bioavailability due to extensive first-pass metabolism . It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The introduction of deuterium in this compound is expected to affect its pharmacokinetic and metabolic profiles .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells. This results in vasodilation, or the widening of blood vessels, which in turn leads to a decrease in blood pressure . This makes this compound effective in the treatment of conditions like hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and consequently the effectiveness of this compound . Additionally, factors such as the patient’s age, liver function, and renal function can also impact the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Dehydro Felodipine-d3 interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and the presence of deuterium atoms . The incorporation of deuterium atoms can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Cellular Effects

It is known that the parent compound, Felodipine, influences cell function by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels .

Molecular Mechanism

The parent compound, Felodipine, exerts its effects at the molecular level by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition can lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Felodipine, has been used in studies to investigate its effects over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. The parent compound, Felodipine, has been shown to induce autophagy in mouse brains, suggesting potential neuroprotective effects .

Metabolic Pathways

It is known that the parent compound, Felodipine, is metabolized by the liver and excreted in the urine .

Transport and Distribution

The parent compound, Felodipine, is known to be distributed widely in the body and is highly bound to plasma proteins .

Subcellular Localization

The parent compound, Felodipine, is known to act at the cell membrane level, specifically at the L-type calcium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Felodipine-d3 involves the deuteration of Dehydro Felodipine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Dehydro Felodipine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or hydrocarbons .

Scientific Research Applications

Dehydro Felodipine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.

Industry: Applied in the development of new drugs and the optimization of existing pharmaceutical formulations.

Comparison with Similar Compounds

Dehydro Felodipine: The non-deuterated form of Dehydro Felodipine.

Felodipine: A calcium channel blocker used to treat hypertension.

Nifedipine: Another calcium channel blocker with similar pharmacological properties

Uniqueness: Dehydro Felodipine-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of drug behavior is crucial .

Properties

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/new.no-structure.jpg)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)